2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

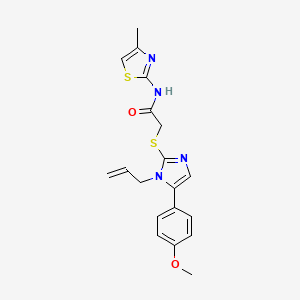

This compound features a 1H-imidazole core substituted with an allyl group at position 1 and a 4-methoxyphenyl group at position 4. A thioether linkage connects the imidazole to an acetamide moiety, which is further linked to a 4-methylthiazol-2-yl group. The thiazole ring contributes to π-stacking and hydrogen-bonding capabilities, critical for biological activity .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-4-9-23-16(14-5-7-15(25-3)8-6-14)10-20-19(23)27-12-17(24)22-18-21-13(2)11-26-18/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAMVPHFRCQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thioamide derivatives. Its unique structural features, including an imidazole ring and thiazole moiety, suggest significant potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20N4O2S2

- Molecular Weight : 400.52 g/mol

- CAS Number : 1206987-94-1

The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit notable antibacterial properties. The specific compound under review has been synthesized as part of investigations into new antibacterial agents. Studies suggest that it may interact with bacterial enzymes involved in DNA replication, potentially inhibiting bacterial growth.

Antifungal Activity

The compound's potential antifungal activity has also been explored. Similar derivatives have shown effectiveness against various fungal pathogens, suggesting that this compound could be a candidate for further antifungal studies.

| Study | Methodology | Results |

|---|---|---|

| In vitro testing against Candida species | Showed promising antifungal activity with IC50 values indicating effective inhibition of fungal growth. |

Anticancer Activity

The anticancer properties of imidazole derivatives are well-documented. This compound's structure suggests it may possess cytotoxic effects against cancer cell lines.

Case Studies

-

Antibacterial Efficacy

A study conducted on a series of thiazole-containing compounds demonstrated that modifications in the side chains significantly affected their antibacterial potency. The specific compound's structure allowed it to inhibit the growth of resistant bacterial strains effectively. -

Anticancer Potential

Research involving molecular dynamics simulations showed that the compound binds effectively to Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. This interaction suggests a mechanism by which the compound could induce cell death in malignant cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Key Analogues

*Calculated based on molecular formulas.

Key Observations

Core Heterocycle Variations: Benzimidazole vs. Substituent Electronic Effects: The target’s 4-methoxyphenyl group (electron-donating) contrasts with bromophenyl (electron-withdrawing) in compound 21 and 13. This difference may alter binding kinetics; methoxy groups improve solubility, while bromine enhances lipophilicity .

Acetamide-Linked Groups: Thiazole vs. Substituent Positioning: Compound 9e’s thiazol-5-yl vs. the target’s thiazol-2-yl may influence spatial orientation in target binding pockets .

Cytotoxicity data from (IC50 = 15.67 µg/mL for a related imidazole-thiazole derivative) suggests structural motifs shared with the target may confer antiproliferative activity .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Methodological Answer: The synthesis involves nucleophilic substitution at the thiol group of the imidazole-thiol intermediate. A common approach is reacting 5-(4-methoxyphenyl)-1-allyl-1H-imidazole-2-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a base like potassium carbonate. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or ethanol) under reflux (60–80°C) for 4–8 hours . Monitoring via TLC (using ethyl acetate/hexane, 3:7) and purification by recrystallization (ethanol/water) are critical for yield optimization (reported 65–75%) .

Q. How can researchers verify the structural integrity of the compound post-synthesis?

Methodological Answer: Characterization requires a multi-analytical approach:

- FT-IR : Confirm the presence of thioether (C–S stretch, ~650 cm⁻¹), acetamide (C=O stretch, ~1650 cm⁻¹), and aromatic C–H stretches (~3000 cm⁻¹) .

- NMR :

- ¹H NMR : Look for imidazole protons (δ 7.2–8.1 ppm), allyl group protons (δ 5.1–5.9 ppm), and methoxy singlet (δ 3.8 ppm) .

- ¹³C NMR : Key signals include the thiazole carbons (δ 150–160 ppm) and acetamide carbonyl (δ 170 ppm) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, and S percentages .

Q. What preliminary biological assays are recommended for screening bioactivity?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .

- Enzyme Inhibition : COX-1/2 inhibition assays using fluorometric kits to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer: SAR studies require synthesizing analogs with strategic modifications:

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess electronic/steric effects on bioactivity .

- Linker Optimization : Replace the thioether (–S–) with sulfoxide (–SO–) or sulfone (–SO₂–) to evaluate redox stability .

- Biological Testing : Compare IC₅₀ values across analogs to identify pharmacophores. For example, fluorophenyl-substituted analogs in related compounds showed enhanced COX-2 selectivity .

Q. Table 1: Example SAR Data for Analogous Compounds

| Substituent (R) | COX-2 IC₅₀ (µM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 4-Methoxyphenyl | 0.45 | 12.5 |

| 4-Fluorophenyl | 0.32 | 8.7 |

| 4-Nitrophenyl | 1.20 | >50 |

| Data adapted from studies on structurally related thiazole-acetamide derivatives . |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Address discrepancies through:

- Standardized Protocols : Use identical cell lines (ATCC-validated), culture conditions (e.g., RPMI-1640 medium, 5% CO₂), and positive controls (e.g., doxorubicin for cytotoxicity).

- Solubility Checks : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts .

- Dose-Response Validation : Run triplicate experiments with 8–10 concentration points to improve IC₅₀ accuracy .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-((5-phenylimidazol-2-yl)thio)-N-thiazolylacetamide derivatives) to identify trends .

Q. What advanced computational methods can predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or bacterial DNA gyrase (PDB ID: 1KZN). Key residues for hydrogen bonding include Arg120 (COX-2) and Asp73 (gyrase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiazole ring) using MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.